Structural Differentiation: 1-Methyl Spiro Substitution Alters Hydrogen Bond Acceptor Capacity
The presence of a tertiary amine (N-methyl) on the spiro core in the target compound (CAS 646056-32-8) increases hydrogen-bond acceptor capacity relative to the secondary amine present in the des-methyl analog 7-(5-(4-hydroxyphenoxy)-3-pyridyl)-1,7-diazaspiro[4.4]nonane. The target compound has 1 hydrogen bond acceptor site from the spiro nitrogen, and 3 acceptors total from the two diaza-spiro nitrogens and the ether oxygen, while the des-methyl analog offers 2 hydrogen bond donor/acceptor sites from the spiro NH [1]. This physicochemical difference is predicted to alter target residence time at nAChR subtypes in silico [2].
| Evidence Dimension | Hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | 0 H-bond donors from spiro core; 1 tertiary amine H-bond acceptor |
| Comparator Or Baseline | Des-methyl analog (7-(5-(4-hydroxyphenoxy)-3-pyridyl)-1,7-diazaspiro[4.4]nonane): 1 H-bond donor (NH) and 1 H-bond acceptor from spiro core |
| Quantified Difference | Difference of 1 H-bond donor eliminated and conversion from secondary to tertiary amine, altering both donor count and steric environment |
| Conditions | Physicochemical property comparison based on chemical structure (in silico) |
Why This Matters
This structural distinction is critical for medicinal chemistry campaigns aiming to modulate CNS target engagement, as N-methylation affects both blood-brain barrier penetration and receptor subtype selectivity.
- [1] EP1519939B9 - N-aryl diazaspirocyclic compounds and methods of preparation and use thereof. Targacept, Inc. (2003). View Source
- [2] WO2004005293A2 - N-aryl diazaspiracyclic compounds and methods of preparation and use thereof. Targacept, Inc. (2004). View Source
